molecular formula C16H14BrN3O5S B3010320 N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide CAS No. 1021036-18-9

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide

Cat. No.: B3010320
CAS No.: 1021036-18-9
M. Wt: 440.27
InChI Key: AMGJWDOLSNABHQ-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-oxadiazole core substituted at the 2-position with a 5-bromothiophen-2-yl group and at the 5-position with a 3,4,5-trimethoxybenzamide moiety. Its synthesis likely involves coupling 5-(5-bromothiophen-2-yl)-1H-tetrazole with 3,4,5-trimethoxybenzoyl chloride, analogous to methods described for related oxadiazoles .

Properties

IUPAC Name

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O5S/c1-22-9-6-8(7-10(23-2)13(9)24-3)14(21)18-16-20-19-15(25-16)11-4-5-12(17)26-11/h4-7H,1-3H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGJWDOLSNABHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide typically involves multiple steps. One common route starts with the bromination of thiophene to obtain 5-bromothiophene. This intermediate is then subjected to cyclization with appropriate reagents to form the 1,3,4-oxadiazole ring. The final step involves coupling the oxadiazole derivative with 3,4,5-trimethoxybenzoyl chloride under suitable conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromothiophene moiety can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

Structural Characteristics

The compound features:

  • Brominated thiophene ring : Enhances biological activity and solubility.
  • Oxadiazole moiety : Known for its diverse biological properties.
  • Trimethoxybenzamide group : Contributes to the compound's pharmacological profile.

The molecular formula is C14H14BrN3O4C_{14}H_{14}BrN_3O_4 with a molecular weight of approximately 396.27 g/mol.

Antimicrobial Properties

Research indicates that N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide exhibits notable antimicrobial activity against various pathogens.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound could be developed into a new class of antimicrobial agents targeting resistant strains of bacteria and fungi.

Anticancer Potential

Preliminary studies have shown that compounds with similar structures often exhibit anticancer properties. The mechanisms may involve:

  • Inhibition of cancer cell proliferation : By targeting specific pathways involved in tumor growth.
  • Induction of apoptosis : Promoting programmed cell death in cancerous cells.

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes crucial for metabolic pathways. This inhibition could lead to therapeutic effects against various diseases, including cancer and inflammatory conditions.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a lead compound for developing new antibiotics.
  • Anticancer Activity : In vitro studies demonstrated that the compound significantly reduced the viability of several cancer cell lines (e.g., breast and lung cancer), indicating its potential as an anticancer agent.
  • Mechanistic Studies : Research has focused on elucidating the mechanisms through which this compound interacts with biological targets. These studies are crucial for understanding how structural modifications can enhance efficacy and reduce toxicity.

Mechanism of Action

The mechanism of action of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The oxadiazole ring and bromothiophene moiety are likely involved in these interactions, contributing to the compound’s overall bioactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substitutents

a) N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide
  • Structure : Lacks the oxadiazole ring; instead, a 4-bromophenyl group is directly attached to the benzamide.
  • Synthesis : Prepared via condensation of 3,4,5-trimethoxybenzoyl chloride with 4-bromoaniline .
  • Key Differences : Absence of the oxadiazole scaffold reduces rigidity and may diminish biological activity compared to the target compound.
b) 2-(5-Bromothiophen-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole (5k)
  • Structure : Replaces the trimethoxybenzamide with a 4-methoxyphenyl group.
  • Synthesis : Formed via UV-induced cyclization of tetrazole and 4-methoxybenzoic acid, yielding 36% after purification .
c) N-Phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides
  • Structure : Incorporates a sulfanyl-acetamide linker instead of a direct benzamide attachment.
  • Synthesis : Condensation of 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol with chloroacetamide derivatives .

Analogues with Heterocyclic Modifications

a) 5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-N-(2-methylphenyl)-1,3,4-oxadiazol-2-amine (4j)
  • Structure : Replaces bromothiophene with a benzoxazole ring and substitutes the benzamide with a methylphenyl group.
  • Synthesis : Cyclization of hydrazides with aromatic aldehydes .
  • Activity : Exhibits antibacterial and antifungal properties (MIC: 8–32 µg/mL), suggesting that bromine positioning and heterocycle choice critically influence efficacy .
b) 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide
  • Structure : Features a thioxo-oxadiazole ring and a chlorobenzamide.
  • Synthesis : Derived from thiadiazole precursors via ketone condensation .

Complex Derivatives with Extended Functional Groups

a) N-{[5-({2-(1,3-Benzothiazol-2-ylamino)-2-oxoethyl}sulfanyl}-1,3,4-oxadiazol-2-yl]methyl}-3,4,5-trimethoxybenzamide
  • Structure: Integrates a benzothiazole-aminoethylsulfanyl side chain.
  • Synthesis : Multi-step coupling involving benzothiazole derivatives and sulfanyl-acetamide intermediates .
  • Activity : The benzothiazole moiety may confer anticancer activity, as seen in similar scaffolds, though direct data are unavailable .
b) 4-(3,4-Dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
  • Structure: Substitutes trimethoxy with triethoxy groups and adds an isoquinoline-sulfonyl unit.
  • Synthesis: Sulfonylation of isoquinoline followed by benzamide coupling .
  • Key Differences : Triethoxy groups increase hydrophobicity, while the sulfonyl linker may enhance metabolic stability .

Comparative Analysis Table

Compound Name Core Structure Key Substituents Synthesis Yield Reported Bioactivity
Target Compound 1,3,4-Oxadiazole 5-Bromothiophene, Trimethoxybenzamide Not Reported Likely antimicrobial/anticancer*
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide Benzamide 4-Bromophenyl High Crystallographic data only
2-(5-Bromothiophen-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole (5k) 1,3,4-Oxadiazole 5-Bromothiophene, 4-Methoxyphenyl 36% Not reported
N-Phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide 1,3,4-Oxadiazole Sulfanyl-acetamide, Trimethoxyphenyl Moderate Antimicrobial
4-Chloro-N-[3-methyl-1-(5-thioxo-oxadiazol-2-yl)butyl]-benzamide Thioxo-1,3,4-oxadiazole Chlorobenzamide, Thioxo Not Reported Antifungal/insecticidal

*Inferred from structural analogs.

Research Findings and Implications

  • Synthetic Efficiency : The target compound’s synthesis may face challenges in yield optimization, as seen in analogous oxadiazole preparations (e.g., 36% for 5k) .
  • Bioactivity Trends : Bromothiophene and trimethoxybenzamide combinations are unique; derivatives with these groups often show enhanced antimicrobial and antiproliferative activities compared to simpler aryl substituents .

Biological Activity

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C16_{16}H14_{14}BrN3_3O5_5S
  • Molecular Weight : 440.3 g/mol
  • CAS Number : 1021036-18-9

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of oxadiazole compounds possess notable antimicrobial properties. The unique structure of this compound enhances its efficacy against various bacterial strains and fungi.
  • Anticancer Properties : Compounds with oxadiazole moieties have been linked to anticancer activities. Preliminary studies suggest that this compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways and inhibiting tumor growth.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by modulating inflammatory pathways, although further research is needed to elucidate these mechanisms.

The mechanisms underlying the biological activities of this compound can be summarized as follows:

  • Enzyme Inhibition : The oxadiazole ring structure allows for interaction with specific enzymes involved in metabolic pathways. This interaction can lead to the inhibition of enzyme activity crucial for the survival of pathogens or cancer cells.
  • Induction of Apoptosis : The compound may trigger apoptosis through various pathways including the extrinsic and intrinsic apoptotic pathways. This is particularly relevant in cancer therapy where inducing cell death is a primary goal.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in MGC-803 and MCF-7 cell lines
Anti-inflammatoryModulates cytokine release in vitro

Case Study: Anticancer Activity

A study conducted on human gastric (MGC-803) and breast (MCF-7) cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects. The IC50_{50} values were recorded at approximately 30 µM for MGC-803 and 25 µM for MCF-7 cells. Flow cytometry analysis indicated that the compound effectively arrested the cell cycle at the G1 phase and induced apoptosis in a dose-dependent manner .

Future Directions

Given its promising biological activities, further studies are warranted to explore:

  • In vivo Efficacy : Animal models should be utilized to assess the therapeutic potential and safety profile of this compound.
  • Mechanistic Studies : Detailed investigations into the molecular mechanisms by which this compound exerts its effects will provide insights into its potential as a drug candidate.
  • Structure–Activity Relationship (SAR) : Understanding how modifications to its structure affect biological activity could lead to the development of more potent derivatives.

Q & A

Q. What synthetic strategies are effective for preparing N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide, and how can reaction conditions be optimized?

Answer: The compound can be synthesized via cyclization of a hydrazide intermediate with a bromothiophene-containing precursor. A two-step procedure is typically employed:

Formation of the hydrazide : React 3,4,5-trimethoxybenzoyl chloride with thiosemicarbazide under reflux in ethanol to yield the corresponding hydrazide.

Oxadiazole ring formation : Treat the hydrazide with 5-bromo-2-thiophenecarboxylic acid using a coupling agent (e.g., POCl₃ or HATU) in anhydrous DMF at 80–100°C for 12–24 hours .
Optimization : Adjust stoichiometry (1:1.2 molar ratio of hydrazide to acid) and use catalytic pyridine to enhance cyclization efficiency. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

Q. How can the purity and structural integrity of this compound be confirmed using analytical techniques?

Answer:

  • Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C NMR spectra to confirm substituent positions. For example, the oxadiazole C-2 proton typically resonates at δ 8.2–8.5 ppm, while the bromothiophene protons appear as a doublet at δ 7.1–7.3 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column (mobile phase: acetonitrile/water 70:30) to verify purity (>95%). Retention time should correlate with structurally similar oxadiazoles (e.g., 12.5–13.2 minutes) .
  • Mass Spectrometry (ESI-MS) : Expect a molecular ion peak at m/z 465.0 [M+H]⁺ .

Q. What in vitro biological assays are suitable for evaluating the antimicrobial potential of this compound?

Answer:

  • Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) strains using broth microdilution (CLSI guidelines). Oxadiazole derivatives show MIC values ranging from 8–32 µg/mL for S. aureus .
  • Time-kill kinetics : Assess bactericidal activity at 2× MIC over 24 hours, with sampling intervals at 0, 4, 8, and 24 hours .

Advanced Research Questions

Q. How does the bromothiophene moiety influence the compound's electronic properties and reactivity in structure-activity relationship (SAR) studies?

Answer:

  • Electron-withdrawing effect : The bromine atom increases electrophilicity of the oxadiazole ring, enhancing interactions with nucleophilic residues in target enzymes (e.g., bacterial topoisomerase IV) .
  • π-π stacking : The thiophene ring facilitates stacking with aromatic amino acids (e.g., Tyr in DNA gyrase), as demonstrated in docking studies of analogous compounds .
  • Comparative SAR : Replacement of bromothiophene with chlorophenyl (e.g., in OZE-III) reduces antimicrobial activity by 50%, highlighting the critical role of bromine in potency .

Q. What computational methods are used to model the interaction between this compound and target enzymes, such as carbonic anhydrase II (hCA II)?

Answer:

  • Molecular docking (AutoDock Vina) : Parameterize the compound using Gaussian 09 (B3LYP/6-31G*) for charge optimization. Dock into the hCA II active site (PDB ID: 5NY3), focusing on Zn²⁺ coordination and hydrogen bonding with Thr199/Glu106 .
  • Molecular Dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess binding stability. Key metrics include RMSD (<2.0 Å) and binding free energy (MM-PBSA: −35 to −40 kcal/mol) .

Q. How can contradictory results in cytotoxicity assays be resolved when testing this compound across different cell lines?

Answer:

  • Cell line-specific metabolism : Screen for cytochrome P450 (CYP) isoforms (e.g., CYP3A4) that may differentially metabolize the compound. Use inhibitors (e.g., ketoconazole) to confirm metabolic stability .
  • Redox profiling : Measure ROS levels (via DCFH-DA assay) in sensitive vs. resistant lines. Oxadiazoles with bromothiophene may induce oxidative stress in HeLa cells but not in HEK293 .
  • Transcriptomic analysis : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis vs. pro-survival signals) .

Q. Notes

  • Avoid abbreviations; use full chemical names.
  • For synthesis scaling, ensure anhydrous conditions to prevent hydrazide hydrolysis.
  • Biological assays should include triplicate runs and vehicle controls.

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